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Compound of Interest

Compound Name: 5-Bromo-7-fluorochroman-4-one

Cat. No.: B2892181

CAS Number: 1260008-29-4

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-7-fluorochroman-4-one,
a halogenated heterocyclic ketone of significant interest in medicinal chemistry and drug
discovery. The chroman-4-one scaffold is recognized as a "privileged structure,” frequently
appearing in biologically active compounds.[1][2] The introduction of bromine and fluorine
atoms into the chroman-4-one core is anticipated to modulate its physicochemical and
pharmacological properties, making it a valuable building block for the synthesis of novel
therapeutic agents. This document details the physicochemical properties, a proposed
synthetic route, predicted spectroscopic data, and potential applications of this compound,
tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated
Chromanones

The chroman-4-one skeleton is a core component of numerous natural products and synthetic
compounds exhibiting a wide array of biological activities.[3] Strategic functionalization of this
scaffold allows for the fine-tuning of its interaction with biological targets. The incorporation of
fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic
stability, binding affinity, and bioavailability of drug candidates.[4] The presence of a bromine
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atom offers a versatile handle for further chemical modifications, such as cross-coupling
reactions, enabling the synthesis of diverse compound libraries for biological screening.[2]

Derivatives of chroman-4-one have shown promise as selective inhibitors of Sirtuin 2 (SIRT2),
an enzyme implicated in age-related and neurodegenerative diseases, highlighting the
therapeutic potential of this class of compounds.[1][2][5] 5-Bromo-7-fluorochroman-4-one,
with its unique substitution pattern, represents a promising starting point for the development of
novel and potent bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-7-fluorochroman-4-one is
presented in the table below.

Property Value Reference
CAS Number 1260008-29-4 [6]
Molecular Formula CoHeBrFO2 [6]
Molecular Weight 245.05 g/mol [6]

5-bromo-7-fluoro-2,3-dihydro-
IUPAC Name [7]
4H-chromen-4-one

HAVWPXAFESISPA-
InChiKey [7]
UHFFFAOYSA-N

C1C(=0)C2=C(OC1)C(=CC(=
C2)F)Br

Canonical SMILES

Expected to be a solid at room
Appearance Inferred
temperature

Store at -20°C for long-term
Storage Conditions storage, -4°C for short-term [7]

(weeks)

Proposed Synthesis Protocol
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While a specific synthesis for 5-Bromo-7-fluorochroman-4-one is not readily available in the
surveyed literature, a plausible and efficient route can be designed based on established
methods for analogous chroman-4-ones, particularly the synthesis of 5,7-difluorochroman-4-
one.[8][9] The proposed synthesis involves a two-step process starting from 3-bromo-5-
fluorophenol.

Step 1: O-Alkylation of 3-Bromo-5-fluorophenol

The first step is the O-alkylation of 3-bromo-5-fluorophenol with a suitable three-carbon building
block, such as ethyl 3-bromopropionate, followed by hydrolysis to yield 3-(3-bromo-5-
fluorophenoxy)propanoic acid.

Causality behind Experimental Choices:

o Starting Material: 3-Bromo-5-fluorophenol is chosen as it possesses the required substitution
pattern for the A-ring of the target chroman-4-one.

» Alkylation Reagent: Ethyl 3-bromopropionate is a common and effective reagent for
introducing the propanoic acid side chain. The ethyl ester protects the carboxylic acid during
the alkylation and can be easily hydrolyzed in a subsequent step.

o Base: A mild base like potassium carbonate is suitable for deprotonating the phenol without
causing unwanted side reactions.

e Solvent: A polar aprotic solvent such as acetone or DMF facilitates the Sn2 reaction.

Experimental Protocol:

To a solution of 3-bromo-5-fluorophenol (1 equivalent) in acetone, add potassium carbonate
(1.5 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3-bromo-5-
fluorophenoxy)propanoate.

Hydrolyze the crude ester by heating with an aqueous solution of sodium hydroxide.

Acidify the reaction mixture with hydrochloric acid to precipitate 3-(3-bromo-5-
fluorophenoxy)propanoic acid.

Filter, wash with water, and dry the product.

Step 2: Intramolecular Friedel-Crafts Acylation

The second step is the cyclization of 3-(3-bromo-5-fluorophenoxy)propanoic acid via an
intramolecular Friedel-Crafts acylation to form the chroman-4-one ring.

Causality behind Experimental Choices:

o Cyclization Reagent: A strong acid is required to promote the intramolecular acylation.
Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used and effective for
this transformation.[8] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is
another powerful alternative.

o Temperature: Gentle heating is typically required to drive the reaction to completion, but
excessive heat should be avoided to prevent side reactions.

Experimental Protocol:

Add 3-(3-bromo-5-fluorophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (10
equivalents by weight).

o Heat the mixture with stirring to 80-90°C and monitor the reaction by TLC.
e Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
e The product will precipitate out of the aqueous solution.

« Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a
saturated sodium bicarbonate solution.
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» Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford
pure 5-Bromo-7-fluorochroman-4-one.

Synthesis Workflow Diagram

G-Bromo-S-fluorophen(D Ethyl 3-bromopropionate, K2CO3, Acetone Polyphosphoric Acid (PPA), Heat

&)—Alkylaﬁon & Hydrolysis

G—(3-Bromo-5-ﬂuorophenoxy)propanoic acia

Lntramolecular Friedel-Crafts Acylation

G—Bromo—?—fluorochroman—4—ona

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Bromo-7-fluorochroman-4-one.

Predicted Spectroscopic Data

As experimental spectra for 5-Bromo-7-fluorochroman-4-one are not available, the following
are predictions based on the chemical structure and data from analogous compounds.[10][11]
[12]

'H NMR (Proton Nuclear Magnetic Resonance)

The *H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-77 d 1H Ar-H (H6)
~72-74 d 1H Ar-H (H8)
~4.5 t 2H -OCHz-
~2.8 t 2H -CH2C=0

Justification of Predictions:

e The aromatic protons (H6 and H8) are expected to appear as doublets due to coupling with
the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will

shift these signals downfield.

e The methylene protons adjacent to the oxygen (-OCHz-) will be deshielded and appear as a

triplet around 4.5 ppm.

e The methylene protons adjacent to the carbonyl group (-CH2C=0) will also be a triplet, but

further upfield around 2.8 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms

in the molecule.
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Chemical Shift (6, ppm) Assighment
~190 C=0 (C4)
~160 (d) C-F (C7)
~155 C-O (C8a)
~130 C-H (C6)
~120 (d) C-H (C8)
~115 C-Br (C5)
~110 C4a

~68 -OCH2- (C2)
~45 -CH2C=0 (C3)

Justification of Predictions:

The carbonyl carbon (C4) will be the most downfield signal.

The carbon attached to fluorine (C7) will appear as a doublet with a large coupling constant.

The carbons of the aromatic ring will appear in the typical aromatic region (110-160 ppm).

The aliphatic carbons (C2 and C3) will be found in the upfield region of the spectrum.

IR (Infrared) Spectroscopy

Wavenumber (cm~—2) Assignment

~1680 C=0 stretch (ketone)
~1600, 1480 C=C stretch (aromatic)
~1250 C-O stretch (aryl ether)
~1100 C-F stretch

Justification of Predictions:
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e A strong absorption band around 1680 cm~1 is characteristic of an aromatic ketone.
e The aromatic C=C stretching vibrations will appear in the 1600-1480 cm~1 region.

e The aryl ether C-O stretch and the C-F stretch will be present in the fingerprint region.

MS (Mass Spectrometry)

The mass spectrum (Electron lonization) should show a prominent molecular ion peak.

m/z Assighment

[M]* (Molecular ion peak, characteristic isotopic
2441246 -
pattern for Bromine)

Justification of Predictions:

e The molecular ion peak will appear as a doublet with approximately equal intensity at m/z
244 and 246, which is the characteristic isotopic signature of a molecule containing one
bromine atom (°Br and 8!Br).

Reactivity and Potential Applications in Drug
Discovery

5-Bromo-7-fluorochroman-4-one is a versatile intermediate for the synthesis of more
complex molecules.

o Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a
prime site for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions.
This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl,
and alkyl groups, to build a library of analogs for structure-activity relationship (SAR) studies.

[2]

» Nucleophilic Addition to the Carbonyl Group: The ketone at the 4-position can undergo
nucleophilic addition reactions, such as reduction to the corresponding alcohol or reaction
with Grignard reagents to introduce new carbon-carbon bonds. The resulting alcohol can be
a key intermediate for further functionalization.
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o Derivatization at the a-Position: The methylene group adjacent to the carbonyl (C3) can be
functionalized through enolate chemistry, allowing for the introduction of substituents at this
position.

Workflow for Analog Synthesis

5-Bromo-7-fluorochroman-4-one Suzuki Coupling Reduction Grignard Reaction
(Ar-B(OH)2, Pd catalyst) (NaBH4) (R-MgBr)

IC-C Bond Formation Reduction Alkylation

A A

G-Aryl-%fluorochroman-4-one) G-Bromo-%fluorochroman-4»oD 4-AIkyI-5-bromo»7-f|uorochroman»4-oD

Click to download full resolution via product page
Caption: Potential synthetic diversifications of 5-Bromo-7-fluorochroman-4-one.

Given the known biological activities of related chroman-4-ones, this compound is a valuable
starting point for the discovery of novel inhibitors of enzymes such as SIRT2, and potentially for
the development of anticancer and neuroprotective agents.[5][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-7-fluorochroman-4-one is not publicly
available. However, based on the safety information for structurally related compounds, the
following precautions should be observed:

» Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

« Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

o First Aid:

o Skin Contact: In case of contact, immediately wash with soap and plenty of water.
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o Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15
minutes.

o Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

o Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before
handling this compound.

Conclusion

5-Bromo-7-fluorochroman-4-one is a promising and versatile building block for medicinal
chemistry and drug discovery. Its unique combination of a privileged chroman-4-one scaffold
and strategic halogenation provides a valuable platform for the synthesis of novel, biologically
active compounds. This guide has provided a detailed overview of its properties, a plausible
synthetic route, predicted spectral data, and potential applications to aid researchers in their
scientific endeavors with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2892181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

